molecular formula C8H7N5O2 B3098052 (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid CAS No. 132766-74-6

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid

Cat. No.: B3098052
CAS No.: 132766-74-6
M. Wt: 205.17 g/mol
InChI Key: KHEAUDRGEIADAW-UHFFFAOYSA-N
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Description

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid is a heterocyclic compound that features a pyridine ring and a tetrazole ring connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring and subsequent acetic acid functionalization. One common method involves the cyclization of a nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. The pyridine ring can be introduced through a nucleophilic substitution reaction, and the acetic acid moiety can be added via ester hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the tetrazole or pyridine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Pyridin-2-YL-tetrazol-2-YL)-benzonitrile: Similar structure but with a benzonitrile group instead of acetic acid.

    (5-Pyridin-2-YL-tetrazol-2-YL)-phenyl: Features a phenyl group in place of the acetic acid moiety.

Uniqueness

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid is unique due to its acetic acid functional group, which imparts different chemical properties and potential applications compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-(5-pyridin-2-yltetrazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-3-1-2-4-9-6/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAUDRGEIADAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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